7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one
Description
Historical Context and Discovery within Naphthyridine Chemistry
The naphthyridine scaffold, first reported in the mid-20th century, emerged as a critical heterocyclic system due to its structural resemblance to biologically active quinoline derivatives. The 1,8-naphthyridine isomer, in particular, gained prominence following the discovery of its antibacterial derivatives such as nalidixic acid. The chloromethyl-substituted variant, this compound, was synthesized as part of efforts to optimize the physicochemical properties of naphthyridines for enhanced bioactivity. Early synthetic routes involved Friedländer condensation reactions, though modern methodologies now employ metal-free catalysis in aqueous media.
The compound’s discovery aligns with broader trends in heterocyclic chemistry, where functional group diversification—such as the introduction of chloromethyl and amino moieties—aimed to modulate electronic properties and hydrogen-bonding capabilities. Its structural complexity is evident in the SMILES notation $$ \text{ClCc1cc(=O)[nH]c2c1ccc(n2)N} $$, which highlights the chlorine atom’s strategic placement adjacent to a reactive methylene group.
Relevance of the Naphthyridinone Scaffold in Contemporary Chemical Research
The naphthyridinone core, featuring a ketone group at the 2-position, serves as a versatile platform for drug discovery and materials engineering. Key attributes include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 209.63 g/mol | |
| Boiling Point | Not reported | |
| Hydrogen Bond Donors | 2 (NH and NH groups) | |
| LogP | Estimated 1.7 (hydrophobic character) |
The chloromethyl group at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization. Meanwhile, the amino group at position 7 contributes to intermolecular interactions, as demonstrated by its role in forming hydrogen bonds with biological targets. These features make the scaffold valuable for designing kinase inhibitors, antimicrobial agents, and fluorescent probes.
Overview of Research Trends and Scholarly Interest
Recent publications highlight three major research directions:
- Synthetic Methodologies : Innovations in green chemistry, such as the use of choline hydroxide ionic liquids, have enabled gram-scale synthesis of 1,8-naphthyridines in water. For example, a 2021 study achieved >90% yield for analogous compounds under mild conditions.
- Biological Applications : Derivatives of 1,8-naphthyridinones exhibit antimicrobial and antiviral activities, with structural modifications targeting DNA gyrase and topoisomerase IV enzymes.
- Computational Studies : Density functional theory (DFT) analyses predict strong binding affinities for serotonin transporters, suggesting potential neuropharmacological applications.
The compound’s unique substitution pattern has also spurred interest in crystallography, with noncovalent interaction (NCI) plots revealing critical hydrogen-bonding networks.
Scope and Objectives of the Present Academic Inquiry
This review focuses on:
- Elucidating the compound’s synthetic pathways and structural nuances.
- Analyzing its role in advancing naphthyridine-based therapeutics.
- Identifying gaps in current knowledge, such as the lack of reported melting points or detailed spectroscopic data.
By integrating data from diverse sources—including chemical databases, synthetic studies, and biological reviews—this work aims to provide a foundational resource for researchers exploring functionalized naphthyridinones.
Properties
IUPAC Name |
7-amino-4-(chloromethyl)-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-5-3-8(14)13-9-6(5)1-2-7(11)12-9/h1-3H,4H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVCCXMNBLZSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridinone core, followed by the introduction of the amino and chloromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloromethyl group can produce a variety of substituted naphthyridinones.
Scientific Research Applications
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one exerts its effects involves its interaction with various molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The 4-position of 1,8-naphthyridines is a common site for functionalization. Key structural analogs include:
Key Observations :
- Chloromethyl vs. This increases its utility in alkylation reactions .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in ) enhance π-π stacking, while aliphatic groups (e.g., CH₂Cl, CH₃) modify solubility and electronic properties.
- Saturation Effects : Dihydro derivatives (e.g., ) lose planarity, reducing conjugation and altering coordination capabilities .
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a naphthyridine core with an amino group and a chloromethyl substituent. Its molecular formula is with a molecular weight of 201.63 g/mol. The presence of the chloromethyl group allows for reactivity with thiol groups in biomolecules, which is crucial for its biological activity.
Target Interaction
The primary target for this compound is the thiol groups in cellular proteins. The compound interacts with these groups through a glutathione S-transferase-mediated reaction, leading to the formation of fluorescent products that can be utilized in various biological assays.
Biochemical Pathways
This compound is involved in the modulation of the glutathione pathway, which plays a critical role in maintaining cellular redox homeostasis. By affecting glutathione levels, it can influence various cellular processes including apoptosis and detoxification.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. It has been shown to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Study on Anticancer Activity
A notable study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
Antimicrobial Testing
In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
